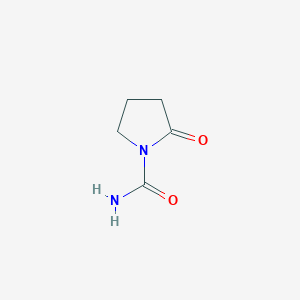
5-Chloronaphthalen-2-ol
Vue d'ensemble
Description
5-Chloronaphthalen-2-ol is a chemical compound with the molecular formula C10H7ClO . It is also known by other names such as 1-Chloro-6-naphthol and 5-Chloro-6-hydroxynaphthalene . The molecular weight of this compound is 178.61 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a chlorine atom (Cl) and a hydroxyl group (OH) attached to a naphthalene ring . The InChI string representation of the molecule isInChI=1S/C10H7ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H . The Canonical SMILES representation is C1=CC2=C(C=CC(=C2)O)C(=C1)Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.61 g/mol, a XLogP3 of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 178.0185425 g/mol . The topological polar surface area is 20.2 Ų .Applications De Recherche Scientifique
1. Environmental and Chemical Analysis
5-Chloronaphthalen-2-ol is involved in the detection and analysis of environmental pollutants. It has been used in the development of methods for the extraction-photometric determination of heavy metals like cadmium(II). This method allows for the formation of a complex with this compound, enabling accurate measurement of cadmium(II) concentrations in various environments (Tupys & Tymoshuk, 2015).
2. Photocatalytic Decomposition Studies
In the study of environmental pollutants, this compound has been utilized in researching the photocatalytic decomposition of organic pollutants. It is studied as an intermediate in the degradation of pollutants, providing insights into the mechanisms of environmental remediation techniques (Qi et al., 2019).
3. Research on Physical Properties
The compound's physical properties, such as molar heat capacities, have been investigated. These studies are crucial for understanding its behavior under various temperature conditions, which is essential for its application in different scientific fields (Miltenburg & Verdonk, 1991).
4. Material Science and Synthesis
This compound plays a role in the synthesis of new materials. Its derivatives have been used in creating novel molecular structures, contributing to advancements in material science and chemistry (Ansems & Scott, 2000).
5. Pharmacological Research
Although not directly related to this compound, its structural analogs have been explored in pharmacological research, such as in the synthesis of antimalarial compounds. This demonstrates the potential of chloronaphthalenes in medicinal chemistry (Werbel et al., 1986).
6. Environmental Toxicology
Studies involving chloronaphthalenes, including this compound, contribute significantly to understanding their environmental impact, persistence, and toxicity. This research is essential for environmental protection and pollution control strategies (Falandysz, 1998).
7. Electrochemical Studies
Electrochemical studies using this compound derivatives have been conducted to understand their behavior in various chemical reactions. These studies provide insights into the reactivity and potential applications of these compounds in electrochemistry (Dmitrieva et al., 2020).
8. Water Treatment and Remediation
Its interaction with iron filings has been studied for potential applications in water treatment and remediation, particularly in the dehalogenation and adsorption processes, which are crucial for removing harmful pollutants from water sources (Sinha & Bose, 2007).
Propriétés
IUPAC Name |
5-chloronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXQPLATWDSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629955 | |
| Record name | 5-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116668-72-5 | |
| Record name | 5-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



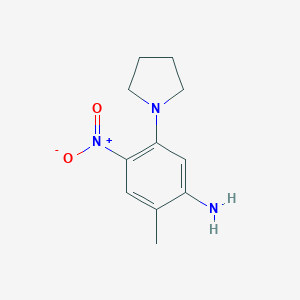
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

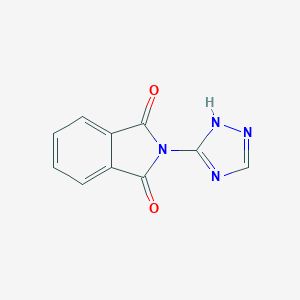
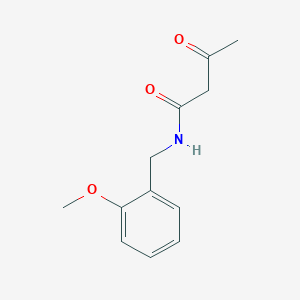
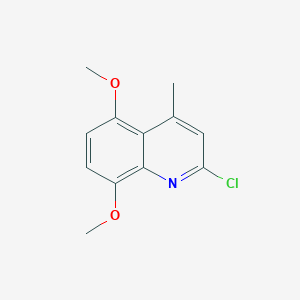



![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
